Alcohols, C18-22, ethoxylated
Description
Properties
CAS No. |
116810-32-3 |
|---|---|
Molecular Formula |
C9H14N2S |
Synonyms |
Alcohols, C18-22, ethoxylated |
Origin of Product |
United States |
Synthesis and Manufacturing Pathways of C18 22 Ethoxylated Alcohols
Raw Material Sourcing and Precursor Chemistry
The journey to C18-22 ethoxylated alcohols begins with the production of long-chain fatty alcohols, which serve as the hydrophobic backbone of the surfactant. These crucial precursors can be derived from two primary sources: oleochemicals and petrochemicals.
Oleochemical versus Petrochemical Feedstocks for C18-22 Fatty Alcohols
The choice between oleochemical and petrochemical feedstocks for producing C18-22 fatty alcohols has significant implications for the sustainability and environmental impact of the final product. erasm.orgnih.gov
Oleochemical Feedstocks: These are derived from natural fats and oils, such as palm oil, palm kernel oil, and rapeseed oil. chemanalyst.comresearchgate.net The process typically involves the transesterification of these triglycerides, followed by the hydrogenation of the resulting fatty acid methyl esters (FAMEs) to produce the desired fatty alcohols. chemanalyst.compsu.edu Higher C20-22 alcohols, for instance, can be produced from rapeseed oils, which are rich in erucic acid. researchgate.net Fatty alcohols derived from natural sources generally have a lower primary energy demand and global warming potential compared to their petrochemical counterparts. erasm.org
Petrochemical Feedstocks: These are derived from fossil fuels like petroleum. chemanalyst.com The two main petrochemical routes to fatty alcohols are the Ziegler process and the Oxo process. psu.edu The Ziegler process involves the polymerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation. chemanalyst.com The Oxo process utilizes the hydroformylation of olefins. nih.gov While effective, these processes are reliant on non-renewable resources. psu.edu
Table 1: Comparison of Oleochemical and Petrochemical Feedstocks for C18-22 Fatty Alcohols
| Feature | Oleochemical Feedstocks | Petrochemical Feedstocks |
|---|---|---|
| Source | Natural fats and oils (e.g., palm, rapeseed) chemanalyst.comresearchgate.net | Fossil fuels (e.g., petroleum) chemanalyst.com |
| Primary Production Route | Transesterification and hydrogenation chemanalyst.compsu.edu | Ziegler process, Oxo process nih.govpsu.edu |
| Environmental Impact | Lower primary energy demand and global warming potential erasm.org | Higher environmental footprint due to reliance on fossil fuels erasm.org |
| Renewability | Renewable | Non-renewable |
Characteristics of C18-22 Fatty Alcohol Substrates
The C18-22 fatty alcohols used in ethoxylation are long-chain, primary alcohols. chemanalyst.com This range of carbon chain lengths, which includes stearyl alcohol (C18) and behenyl alcohol (C22), imparts significant hydrophobicity to the final ethoxylated product. atamanchemicals.comcleaninginstitute.org These alcohols are typically linear and saturated, although unsaturated variants like oleyl alcohol can also be used. chemanalyst.comatamanchemicals.com Physically, these higher fatty alcohols are waxy solids at room temperature. researchgate.net Their chemical reactivity is dominated by the hydroxyl (-OH) group, which serves as the active site for the subsequent ethoxylation reaction. researchgate.net
Ethoxylation Reaction Mechanisms
Ethoxylation is the process by which ethylene oxide is added to the fatty alcohol substrate. wikipedia.org This reaction is highly exothermic and requires careful control of temperature and pressure to prevent runaway reactions. wikipedia.org The process is typically carried out by bubbling ethylene oxide through the alcohol at elevated temperatures (around 180°C) and pressures (1-2 bar). wikipedia.org
Catalysis in Ethoxylation: Alkaline versus Acidic Systems
The choice of catalyst is a critical factor in the ethoxylation process, as it influences the reaction rate, the distribution of ethoxylate chain lengths (oligomer distribution), and the formation of byproducts. acs.orgresearchgate.net Both alkaline and acidic catalysts are used in industrial applications. erasm.orgatamanchemicals.com
Alkaline Catalysis: This is the most common method for producing alcohol ethoxylates. atamanchemicals.comgloballcadataaccess.org Typical catalysts include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). wikipedia.orgacs.org The reaction proceeds via an anionic mechanism, where the catalyst deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile to attack the ethylene oxide ring. eurochemengineering.com Alkaline catalysts are generally more selective and produce fewer byproducts compared to acidic catalysts. acs.orgscconline.org However, they tend to result in a broader distribution of ethoxylate chain lengths. acs.org
Acidic Catalysis: Lewis acids such as boron trifluoride (BF3) and tin tetrachloride, as well as Brønsted acids, can also be used to catalyze ethoxylation. erasm.orgacs.org Acidic catalysts typically lead to a narrower oligomer distribution. acs.org However, they are also more prone to promoting side reactions, leading to the formation of undesirable byproducts. acs.org
Table 2: Comparison of Alkaline and Acidic Catalysis in Ethoxylation
| Feature | Alkaline Catalysis | Acidic Catalysis |
|---|---|---|
| Common Catalysts | KOH, NaOH wikipedia.orgacs.org | BF3, SnCl4 erasm.orgacs.org |
| Mechanism | Anionic eurochemengineering.com | Cationic |
| Oligomer Distribution | Broader acs.org | Narrower acs.org |
| Byproduct Formation | Generally lower acs.orgscconline.org | Generally higher acs.org |
| Selectivity | More selective acs.org | Less selective acs.org |
Impact of Catalyst Type on Oligomer Distribution
The distribution of polyethylene (B3416737) glycol chain lengths in the final product is a key performance characteristic of ethoxylated alcohols. A narrow distribution, where the number of ethoxy groups per alcohol molecule is more uniform, is often desirable for specific applications. acs.org
As mentioned, acidic catalysts tend to produce a narrower oligomer distribution. acs.org More advanced, heterogeneous catalysts have also been developed to achieve a narrow range distribution with fewer byproducts. acs.orgresearchgate.net The oligomer distribution obtained with some basic catalysts, like those based on potassium, often follows a Flory (or Poisson) distribution, while certain acidic and specialized catalysts can lead to a more complex Natta-Mantica distribution, indicating a more intricate reaction mechanism. acs.org
Byproduct Formation during Ethoxylation (e.g., Polyethylene Glycols)
Several byproducts can be formed during the ethoxylation process, with polyethylene glycols (PEGs) being a primary concern. acs.orgresearchgate.net PEGs are formed when ethylene oxide reacts with water, which may be present as an impurity in the fatty alcohol substrate. acs.orgrspublication.com
Basic catalysts are generally more selective and produce less PEG compared to acidic catalysts. acs.org Another potential byproduct is 1,4-dioxane, which can be formed from the dimerization of ethylene oxide, particularly under acidic conditions. teknoscienze.comtaylorandfrancis.com While this is not the primary formation mechanism, the subsequent sulfation of alcohol ethoxylates to produce alkyl ether sulfates can promote the formation of 1,4-dioxane. teknoscienze.com Careful control of reaction parameters such as temperature, pressure, and catalyst selection is crucial to minimize the formation of these and other byproducts. taylorandfrancis.com
Industrial Process Optimization and Green Chemistry Approaches
The optimization of industrial processes for producing C18-22 ethoxylated alcohols focuses on enhancing efficiency, safety, and product quality while minimizing environmental impact. Key parameters that are fine-tuned include temperature, pressure, reaction time, and the ratio of reactants. neutronco.com
Catalyst Selection and Its Impact:
The choice of catalyst is a critical factor that significantly influences the reaction rate, the distribution of ethoxymers, and the formation of byproducts. researchgate.netacs.org
Alkaline Catalysts: Traditional basic catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used in industrial settings. acs.orggoogle.com While effective, they tend to produce a broad distribution of ethoxymers and a higher concentration of unreacted fatty alcohols. acs.org
Acidic Catalysts: Acidic catalysts, such as Lewis acids (e.g., SnCl₄, BF₃) and Brønsted acids, can yield a narrower molecular weight distribution. researchgate.netacs.org However, they may also lead to the formation of undesirable byproducts. acs.org
Heterogeneous Catalysts: To achieve a narrow oligomer distribution, heterogeneous catalysts have been proposed. researchgate.netacs.org These catalysts can be more easily separated from the reaction mixture, simplifying purification processes. acs.org For instance, a magnesium-aluminum based catalyst (MCT-09) has been shown to produce a narrower oligomer distribution compared to conventional basic catalysts. researchgate.netacs.org
Specialized Catalysts for Narrow-Range Ethoxylates: The development of specialized catalysts is a key area of research to produce "peaked" or narrow-range ethoxylates. google.comnouryon.com These ethoxylates have a higher concentration of the desired EO adducts, leading to improved performance characteristics. nouryon.com For example, using an equimolar ratio of an alkali metal or alkali metal hydride catalyst to the fatty alcohol can produce a narrow distribution of polyethoxy chain lengths. google.com
Green Chemistry Approaches:
The principles of green chemistry are increasingly being integrated into the synthesis of ethoxylated alcohols to enhance sustainability.
Renewable Feedstocks: The use of fatty alcohols derived from renewable, natural sources like plant oils is a significant green chemistry approach. nih.gov
Catalyst Advancements: The development and use of more efficient and selective catalysts, including heterogeneous and reusable catalysts, align with green chemistry principles by reducing waste and energy consumption. researchgate.netrasayanjournal.co.in
Process Intensification: Techniques like microwave-assisted synthesis are being explored to shorten reaction times, increase yields, and reduce energy consumption, contributing to a more environmentally friendly process. rasayanjournal.co.inmdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents, where feasible, is a core principle of green chemistry that minimizes waste and potential environmental contamination. rasayanjournal.co.in
Interactive Data Table: Comparison of Catalytic Systems in Ethoxylation
This table provides a comparative overview of different catalytic systems used in the ethoxylation of fatty alcohols, highlighting key performance indicators.
| Catalyst Type | Catalyst Example(s) | Typical Molecular Weight Distribution | Key Advantages | Key Disadvantages |
| Alkaline | NaOH, KOH acs.org | Broad acs.org | Cost-effective, well-established technology google.com | High concentration of unreacted alcohol, broad distribution acs.org |
| Acidic | SnCl₄, BF₃ acs.org | Narrow acs.org | Narrower distribution of ethoxylates acs.org | Formation of undesirable byproducts acs.org |
| Heterogeneous | MCT-09 (Mg-Al based) researchgate.netacs.org | Narrow researchgate.netacs.org | Easy separation, narrower distribution acs.org | May require specific reaction conditions |
| Specialized | Equimolar alkali metal/hydride google.com | Narrow google.com | High proportion of target ethoxylate nouryon.com | Potentially higher cost, specific process requirements |
Post-Synthesis Processing and Purification Techniques
Following the synthesis reaction, the crude C18-22 ethoxylated alcohol mixture contains the desired product, unreacted fatty alcohols, the catalyst, and various byproducts like polyethylene glycols (PEGs). windows.net Therefore, post-synthesis processing and purification are essential to obtain a product with the desired specifications.
Neutralization and Catalyst Removal:
The first step in purification is typically the neutralization of the catalyst. For alkaline catalysts, this is often achieved by adding an acid, such as acetic acid or phosphoric acid. google.comwindows.netresearchgate.net If a heterogeneous catalyst is used, it can be removed by filtration. acs.org
Removal of Unreacted Fatty Alcohols and Byproducts:
The presence of unreacted fatty alcohols can negatively impact the performance of the final product. nouryon.com Several techniques are employed to remove these and other impurities:
Distillation: Steam distillation or vacuum distillation can be used to separate the more volatile unreacted fatty alcohols from the less volatile ethoxylated products. google.comgoogle.com
Solvent Extraction: This method involves using a solvent to selectively dissolve and remove impurities. google.comresearchgate.net A three-phase extraction technique (3PHEX) has been shown to be effective for purifying nonionic surfactants by simultaneously extracting water-soluble and oil-soluble impurities. researchgate.net
Adsorption: Activated carbon is a highly effective adsorbent for removing non-ionic surfactants and other organic impurities from aqueous solutions. desotec.comnih.gov The adsorption capacity can be influenced by factors such as pH and the specific type of activated carbon used. nih.gov
Ultrafiltration: This membrane-based separation technique can be used to remove surfactants from aqueous solutions. researchgate.netnih.gov The efficiency of ultrafiltration can be affected by factors like temperature and the formation of a viscous micelle layer on the membrane surface. researchgate.net
Chromatographic Methods: Techniques like gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) are valuable for analyzing the composition of the ethoxylated product and can also be used for purification on a smaller scale. frontiersin.orgchromatographyonline.com
The choice of purification method depends on the desired purity of the final product, the nature of the impurities, and economic considerations. For many applications, a combination of these techniques may be employed to achieve the required product quality.
Interactive Data Table: Overview of Purification Techniques
This table summarizes the common purification techniques used for C18-22 ethoxylated alcohols, outlining their principles and primary applications.
| Purification Technique | Principle of Separation | Primary Target for Removal |
| Distillation | Difference in boiling points google.comgoogle.com | Unreacted fatty alcohols google.comgoogle.com |
| Solvent Extraction | Differential solubility google.comresearchgate.net | Unreacted fatty alcohols, various impurities google.comresearchgate.net |
| Adsorption | Surface adhesion to a solid desotec.comnih.gov | Dissolved organic impurities, residual surfactants desotec.comnih.gov |
| Ultrafiltration | Size exclusion using a semi-permeable membrane researchgate.netnih.gov | Surfactant micelles from aqueous solutions researchgate.net |
| Chromatography | Differential partitioning between stationary and mobile phases frontiersin.orgchromatographyonline.com | Separation of oligomers, detailed analysis frontiersin.orgchromatographyonline.com |
Advanced Characterization Methodologies for C18 22 Ethoxylated Alcohols
Chromatographic Techniques for Oligomer and Homologue Distribution Analysis
Chromatography is a cornerstone in the analysis of alcohol ethoxylates (AEs), separating the complex mixture into its individual components. Different chromatographic modes are employed to resolve the AEs based on either their alkyl chain length or the degree of ethoxylation.
Liquid Chromatography Techniques (HPLC, LC-MS/MS, LCxLC)
Liquid chromatography (LC) is a powerful and versatile tool for the detailed characterization of C18-22 ethoxylated alcohols, often coupled with mass spectrometry for definitive identification. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC can separate alcohol ethoxylates based on either the alkyl chain length or the number of ethoxylate units, depending on the chosen chromatographic mode.
Reversed-Phase (RP-HPLC): In this mode, using a nonpolar stationary phase (like C18), separation is primarily based on the length of the hydrophobic alkyl chain. epa.gov All ethoxymers of a specific alcohol (e.g., C18) will have similar retention times. Derivatization with a UV-active group, such as phenyl isocyanate, is often necessary to facilitate UV detection.
Normal-Phase (NP-HPLC): Using a polar stationary phase, NP-HPLC separates the oligomers based on the length of the polar ethoxylate chain.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides a highly sensitive and selective method for the determination of individual alcohol ethoxymers. epa.gov By adding ammonium (B1175870) acetate (B1210297) to the mobile phase, [M+NH₄]⁺ adducts are formed, which are suitable for MS/MS fragmentation, allowing for greater selectivity. epa.gov This approach can detect ethoxymers with 2 to 20 ethoxy units, with limits of detection in the low picogram range without needing derivatization. epa.gov Research has shown that for C14-18 ethoxylates, degradation can be a significant issue during sample storage. epa.gov One study developed an 11-minute LC-MS/MS method for the simultaneous analysis of 152 different AEO homologues and oligomers. epa.gov
Two-Dimensional Liquid Chromatography (LCxLC): For highly complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) offers enhanced separation power. This technique can combine, for example, a reversed-phase separation in the first dimension (separating by alkyl chain) with a normal-phase or other separation mode in the second dimension (separating by ethoxylate chain) to provide a detailed fingerprint of the entire sample.
Size-Exclusion Chromatography (SEC) and Liquid Chromatography at Critical Conditions (LCCC)
Liquid Chromatography at Critical Conditions (LCCC): LCCC is a specialized HPLC technique that allows for the separation of polymers based on one specific property, while effectively "ignoring" another. For alcohol ethoxylates, LCCC can be set up to separate the molecules solely based on the functionality of the end group or the alkyl chain, making the separation independent of the ethoxylate chain length. This is particularly useful for isolating the homologous series (e.g., separating C18 AEs from C20 AEs) irrespective of their oligomer distribution.
Spectroscopic and Other Analytical Approaches
Beyond chromatography, several other analytical methods, particularly those involving mass spectrometry and derivatization, are crucial for the complete characterization of C18-22 ethoxylated alcohols.
Derivatization Strategies for Enhanced Detection (e.g., Pyr+, Phenyl Isocyanate)
Derivatization is a chemical modification process used to enhance the detectability and/or chromatographic behavior of analytes.
Phenyl Isocyanate: As mentioned, phenyl isocyanate reacts with the terminal hydroxyl group of the alcohol ethoxylate. This is particularly useful in HPLC as it attaches a phenyl group, a strong chromophore, allowing for sensitive detection by UV-Vis detectors. researchgate.net This method is effective for separating species by their alkyl chain length using reversed-phase HPLC. researchgate.net
2-fluoro-N-methylpyridinium p-toluenesulfonate (Pyr+): This reagent derivatizes the terminal hydroxyl group, introducing a permanent positive charge onto the molecule. rsc.orgrsc.org This strategy is highly effective for analysis by electrospray mass spectrometry (ES-MS), as it ensures efficient ionization of all species, including the free fatty alcohols and oligomers with a low number of ethoxylate units. rsc.orgrsc.org While effective, the process can be time-consuming and sensitive to the purity and moisture content of the reagent. epa.gov
Application of Electrospray Mass Spectrometry (ES-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS or ES-MS) is a soft ionization technique ideally suited for the analysis of polar and non-volatile molecules like alcohol ethoxylates. It allows the molecules to be ionized directly from a liquid solution into the gas phase with minimal fragmentation, making it perfect for determining the oligomer distribution of a sample. rsc.orgrsc.org
When coupled with liquid chromatography (LC-ES-MS), it provides separation and identification in a single analysis. The resulting mass spectrum shows a series of peaks, each corresponding to an oligomer with a different number of ethoxylate units. These peaks typically differ by a mass of 44 Da, the mass of a single ethylene (B1197577) oxide (C₂H₄O) unit. By observing the distribution of these ions, a quantitative picture of the ethoxylation degree can be constructed. An effective approach involves converting the alcohol ethoxylates to alcohol ethoxy sulfates (AES) and analyzing them in negative ion mode, which can enhance signal and sensitivity. researchgate.net
Table of Research Findings on Analytical Methodologies
| Analytical Technique | Purpose/Finding | Key Parameters/Reagents | Reference |
| GC-MS | Analysis of oligomer distribution after increasing volatility. | Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). | researchgate.netdp.tech |
| RP-HPLC | Separation of homologues based on alkyl chain length. | C18 column, often requires derivatization with Phenyl Isocyanate for UV detection. | researchgate.netepa.gov |
| LC-MS/MS | Sensitive and selective quantitation of individual ethoxymers (nEO=2-20). | Formation of [M+NH₄]⁺ adducts for MS/MS fragmentation. | epa.gov |
| Derivatization | Introduction of a permanent positive charge for enhanced ES-MS detection. | 2-fluoro-N-methylpyridinium p-toluenesulfonate (Pyr+). | rsc.orgrsc.org |
| ES-MS | Determination of oligomer distribution via soft ionization. | Analysis of [M+Na]⁺ or [M+NH₄]⁺ adducts; peaks separated by 44 Da. | epa.govrsc.org |
| LC-MS | Enhanced sensitivity by converting AE to another form. | Conversion of alcohol ethoxylates to alcohol ethoxy sulfates (AES) for negative ion mode analysis. | researchgate.net |
Determination of Degree of Ethoxylation and Alkyl Chain Length Specificity
The precise determination of the degree of ethoxylation and the specific distribution of C18-22 alkyl chain lengths in a sample is fundamental to characterizing these non-ionic surfactants. Various analytical techniques are employed to elucidate this complex composition.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating alcohol ethoxylates. rsc.orgoup.com Reversed-phase HPLC, often using a C18 or C8 stationary phase, can separate the ethoxylates based on the length of their alkyl chains. oup.comepa.gov Typically, longer alkyl chains are more strongly retained by the nonpolar stationary phase. epa.gov For a given alkyl chain length, the elution order of the ethoxymers (molecules with the same alkyl chain but different numbers of ethoxy units) can vary depending on the specific column and mobile phase conditions. oup.com For instance, on an Acclaim C18 Surfactant column, ethoxymers are eluted in order of increasing number of ethoxylated units, whereas a reversed elution order may be observed on other types of columns. oup.com The use of specific mobile phase additives, such as sodium acetate, can influence the elution and may sometimes lead to the co-elution of ethoxymers. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both separation and identification. epa.gov This technique allows for the sensitive detection and quantification of individual ethoxymers. epa.gov The mass spectrometer can identify the specific alkyl chain length and the number of ethoxy units for each separated peak. chromatographyonline.com However, the response of the various ethoxymers in the mass spectrometer can differ significantly, with those having a lower number of ethoxy units (nEO = 3-5) often being the most sensitive. epa.gov Derivatization of the terminal hydroxyl group can be employed to enhance detection by mass spectrometry. rsc.org
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another key method, especially after saponification of ester-linked compounds to analyze the fatty alcohol components. rsc.org For direct analysis of the ethoxylates, derivatization is often necessary to increase their volatility. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information, including the average degree of ethoxylation and insights into the structure of the alkyl chain.
The complexity of commercial C18-22 ethoxylated alcohol products means they are mixtures containing a range of ethoxymers. oup.com The distribution of these oligomers is influenced by the catalyst used during the ethoxylation reaction. researchgate.net
Table 1: Research Findings on the Determination of Ethoxylation and Alkyl Chain Length in C18-22 Ethoxylated Alcohols
| Analytical Technique | Key Findings | Reference(s) |
| HPLC with UV-Vis Detection | Following derivatization with phthalic anhydride, homologous series with even-numbered alkyl chains up to C20 were resolved. The response factors of the derivatives were found to decrease as the number of ethylene oxide units increased. | researchgate.net |
| LC-MS/MS | Demonstrated the ability to separate AEOs predominantly by their alkyl chain length using a C18 HPLC column. It was noted that the extraction recovery of the analytes decreased as the alkyl chain length increased. | epa.gov |
| Comprehensive Two-Dimensional LC (LC×LC) | Combining HILIC and reversed-phase LC allowed for detailed compositional analysis, separating by the degree of ethoxylation in the first dimension and by the alkyl end groups in the second dimension. | chromatographyonline.com |
| Catalyst Influence Studies | The type of catalyst used in the ethoxylation process (e.g., alkaline vs. acidic) significantly influences the molecular weight distribution of the resulting ethoxylates. | researchgate.net |
Compound-Specific Isotope Analysis for Source Apportionment in Environmental Samples
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique used to determine the isotopic composition (e.g., of carbon, ¹³C/¹²C) of individual compounds within a mixture. researchgate.net This method has emerged as a powerful tool for source apportionment of contaminants in the environment, including long-chain alcohol ethoxylates. rsc.org
The fundamental principle of CSIA is that the isotopic signature of a compound can reflect its origin and the processes it has undergone. researchgate.net Different manufacturing processes and raw material sources (e.g., petrochemical versus oleochemical) can lead to distinct isotopic compositions in the final product. erasm.org For instance, alcohol ethoxylates derived from natural, plant-based sources (oleochemicals) have a different carbon isotope ratio compared to those synthesized from petroleum feedstocks. erasm.org
In the context of C18-22 ethoxylated alcohols found in environmental samples like river water or sediment, CSIA can help distinguish between natural sources of fatty alcohols and those originating from industrial and domestic products. rsc.org This is particularly important because long-chain alcohols occur naturally, but are also major components of detergents and other products. rsc.orgheraproject.com
The analytical process for CSIA typically involves the separation of the target compounds from the environmental matrix using techniques like solid-phase extraction, followed by separation of the individual homologues via gas chromatography (GC). researchgate.net The GC is coupled to an Isotope Ratio Mass Spectrometer (IRMS), which measures the precise isotopic ratios of the eluting compounds. researchgate.net
Multivariate statistical methods, such as Principal Component Analysis (PCA) and Multivariate Analysis of Variance (MANOVA), are often applied to the complex datasets generated by CSIA to robustly link environmental contaminants to their potential sources. researchgate.net
Table 2: Research Findings on Compound-Specific Isotope Analysis for Source Apportionment
| Study Focus | Key Findings | Reference(s) |
| Source Apportionment of Hydrocarbons | CSIA, coupled with multivariate statistics like pairwise PCA-MANOVA, provides a robust method for differentiating between hydrocarbon sources, a technique applicable to alcohol ethoxylates. | researchgate.net |
| Distinguishing Natural vs. Anthropogenic Alcohols | The use of dual-isotope analysis (e.g., ¹³C and ²H) can provide a more detailed understanding of the origin of fatty alcohols in environmental samples. | rsc.org |
| Isotopic Signatures from Manufacturing | Different manufacturing routes and raw materials (e.g., petroleum vs. plant-based) impart distinct isotopic signatures on chemicals like benzene, toluene, and xylenes, a principle that also applies to alcohol ethoxylates. | researchgate.net |
| Biodegradation Assessment | CSIA is a useful tool for assessing the extent of biodegradation of hydrocarbon mixtures, as enzymatic processes can cause isotopic fractionation. | researchgate.net |
Structure Performance Relationships in C18 22 Ethoxylated Alcohol Systems
Influence of Alkyl Chain Length and Ethoxylation Degree on Macroscopic Properties
The dual nature of C18-22 ethoxylated alcohols, possessing both a water-hating (hydrophobic) alkyl tail and a water-loving (hydrophilic) polyoxyethylene head, allows them to modify the properties of liquid interfaces. venus-goa.com This amphiphilic character is the foundation of their surface activity and performance in diverse applications such as detergents, emulsifiers, wetting agents, and dispersants. venus-goa.comsabo.com The balance between the hydrophobic and hydrophilic portions of the molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB), dictates their function. pharcos.co.in
Surface Tension and Interfacial Activity
C18-22 ethoxylated alcohols are effective at reducing the surface tension of water. canada.ca When introduced into an aqueous environment, these surfactant molecules preferentially adsorb at the air-water or oil-water interface, with the hydrophobic alkyl chains orienting away from the water and the hydrophilic ethoxy chains remaining in the aqueous phase. venus-goa.com This arrangement disrupts the cohesive energy at the surface, leading to a decrease in surface tension.
The efficiency of surface tension reduction is influenced by both the alkyl chain length and the degree of ethoxylation. Generally, for a fixed degree of ethoxylation, increasing the alkyl chain length within the C18-22 range enhances the hydrophobicity of the molecule, leading to more efficient packing at the interface and a greater reduction in surface tension. Conversely, for a fixed alkyl chain length, increasing the number of ethylene (B1197577) oxide (EO) units increases the hydrophilicity of the surfactant, which can lead to a less compact interfacial film and a smaller decrease in surface tension. mdpi.com
Micellization Behavior: Critical Micelle Concentration (CMC) and Aggregate Formation
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in solution begin to self-assemble into spherical or other shaped aggregates called micelles. venus-goa.comfirp-ula.org In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous medium. venus-goa.com
The CMC is a critical parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve maximum surface tension reduction. The structure of C18-22 ethoxylated alcohols significantly impacts their CMC.
Influence of Alkyl Chain Length: An increase in the length of the alkyl chain leads to a decrease in the CMC. ugr.esresearchgate.net This is because longer hydrophobic chains have a greater tendency to escape the aqueous environment, thus favoring micelle formation at lower concentrations. ugr.es Studies on various fatty alcohol ethoxylates have shown an exponential decrease in the CMC with an increase in the alkyl chain length. ugr.esresearchgate.net
Below is a table illustrating the general trends observed for the CMC of ethoxylated alcohols.
| Property | Influence of Increasing Alkyl Chain Length (at constant EO) | Influence of Increasing Ethoxylation Degree (at constant alkyl chain) |
| Critical Micelle Concentration (CMC) | Decreases | Increases |
Solubilization and Emulsification Capabilities
The formation of micelles is directly responsible for the solubilizing and emulsifying properties of C18-22 ethoxylated alcohols. The hydrophobic cores of the micelles can encapsulate oily or nonpolar substances, effectively dissolving them in the aqueous phase. venus-goa.com This is the fundamental principle behind their use in cleaning and detergent formulations.
Similarly, in an oil-in-water emulsion, these surfactants adsorb at the oil-water interface, forming a protective layer around the oil droplets. This interfacial film prevents the droplets from coalescing, thereby stabilizing the emulsion. pharcos.co.in
The efficiency of solubilization and emulsification is governed by the size and structure of the micelles, which are in turn influenced by the alkyl chain length and the degree of ethoxylation. Longer alkyl chains can create a larger hydrophobic core, potentially increasing the solubilization capacity for certain oils. The degree of ethoxylation affects the curvature and stability of the interfacial film in emulsions. A proper balance is necessary to achieve optimal performance. For instance, oleyl cetyl alcohol ethoxylates are noted as high-performance emulsifiers used in emulsion polymerization. shreechem.in
Wetting and Dispersing Efficiencies
The ability of a liquid to spread over a solid surface, known as wetting, is significantly enhanced by the presence of C18-22 ethoxylated alcohols. By reducing the surface tension of the liquid and the interfacial tension between the liquid and the solid, these surfactants promote better contact and coverage. venus-goa.com This property is crucial in applications like agricultural sprays, paints, and industrial cleaners. shreechem.in
Dispersing efficiency refers to the ability to break down and suspend solid particles in a liquid medium. C18-22 ethoxylated alcohols achieve this by adsorbing onto the surface of the solid particles. The hydrophilic ethoxy chains then extend into the liquid, creating a steric barrier that prevents the particles from agglomerating. shreechem.in Tridecyl alcohol ethoxylates, for example, are recognized for their excellent wetting action and are used as dispersing agents in various applications. shreechem.in
The wetting and dispersing capabilities are a function of both the hydrophobic and hydrophilic parts of the surfactant molecule. A balance that allows for rapid migration to interfaces and effective steric stabilization is key to high efficiency.
Thermodynamic Analysis of Adsorption and Micellization Processes
The spontaneous processes of surfactant adsorption at interfaces and micelle formation in the bulk solution can be understood through thermodynamic principles. ugr.es The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the driving forces behind these phenomena. unito.itelsevierpure.com
Gibbs Free Energy, Enthalpy, and Entropy Considerations
The change in Gibbs free energy for both adsorption (ΔG°ads) and micellization (ΔG°mic) is negative, indicating that these are spontaneous processes. researchgate.net The magnitude of ΔG°mic is typically more negative than ΔG°ads, suggesting that once the interface is saturated with surfactant monomers, the formation of micelles in the bulk solution is the more thermodynamically favorable process. researchgate.net
The enthalpy change (ΔH°) for micellization of non-ionic surfactants like C18-22 ethoxylated alcohols is often found to be endothermic (positive), particularly at lower temperatures. niscpr.res.in This might seem counterintuitive for a spontaneous process. However, the spontaneity is driven by a large, positive entropy change (ΔS°). niscpr.res.in
Studies have shown that the entropy of micellization increases with the degree of ethoxylation of the surfactant. ugr.esresearchgate.net
Below is a data table summarizing the thermodynamic parameters for the micellization of a representative C16-18 ethoxylated alcohol with 11 EO units at different temperatures.
| Temperature (°C) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 25 | 0.0064 | -35.2 | 14.9 | 50.1 |
| 40 | 0.0041 | -38.2 | 14.9 | 53.1 |
| 60 | 0.0024 | -42.2 | 14.9 | 57.1 |
Data adapted from a study on FAE-C16-18E11. ugr.es
This table demonstrates that as the temperature increases, the CMC decreases, and the Gibbs free energy of micellization becomes more negative, indicating a greater spontaneity of the process. ugr.es The positive enthalpy change confirms the endothermic nature of micellization for this system, and the large, positive entropy term highlights its role as the primary driving force. ugr.es
Rheological Behavior and Formulation Stability
Alcohols, C18-22, ethoxylated, are a class of non-ionic surfactants that play a critical role as rheology modifiers and stabilizing agents in a multitude of formulations. Their performance is intricately linked to their molecular structure, specifically the length of the long-chain fatty alcohol (C18-22) and the degree of ethoxylation. This structure dictates how the molecules arrange themselves in a given system, thereby influencing its flow characteristics (rheology) and long-term stability.
The rheological behavior of systems containing C18-22 ethoxylated alcohols is governed by the formation of complex supramolecular structures in aqueous media. At concentrations above the critical micelle concentration (CMC), these surfactant molecules self-assemble into aggregates such as spherical or rod-like micelles. nouryon.com The long C18-22 hydrophobic chains drive this association to minimize contact with water, while the hydrophilic polyoxyethylene chains form a stabilizing corona at the micelle-water interface.
The viscosity of a formulation can be precisely controlled by adjusting the concentration of the ethoxylated alcohol and its degree of ethoxylation. As the concentration increases, the number and complexity of micelles grow, leading to increased interaction and a rise in viscosity. windows.net At certain concentrations, these systems can transition from free-flowing liquids to highly viscous gels as the micelles become extensively entangled or arrange into ordered liquid crystalline phases (e.g., hexagonal or lamellar). windows.net
The degree of ethoxylation is a key determinant of viscosity. For the neat surfactants, viscosity generally increases with a higher number of ethylene oxide (EO) units. windows.net In aqueous solutions, the effect is more complex; ethoxylation influences micelle size, shape, and hydration, all of which impact the bulk rheology.
Table 1: Influence of Ethoxylation Degree on the Viscosity of C18-22 Alcohol Ethoxylates This table presents illustrative data showing the typical relationship between the degree of ethoxylation and the resulting viscosity. Actual values can vary based on the specific C-chain distribution, manufacturing process, and temperature.
| Compound | Average Ethylene Oxide (EO) Units | Physical Form (at 23 °C) | Viscosity (cSt at 98.9°C) |
| C18-22 Alcohol Ethoxylate | Low (e.g., 2-5) | Opaque/White Liquid to Soft Solid | 3.90 - 4.80 rxweb-prd.com |
| C18-22 Alcohol Ethoxylate | Medium (e.g., 7-10) | White Solid/Paste | 4.30 - 6.40 rxweb-prd.com |
| C18-22 Alcohol Ethoxylate | High (e.g., 20-50) | White Flakes/Solid | > 10 |
In addition to modifying rheology, C18-22 ethoxylated alcohols are fundamental to ensuring formulation stability, particularly in multiphase systems like emulsions. Emulsions are inherently unstable mixtures of immiscible liquids, such as oil and water. C18-22 ethoxylated alcohols function as emulsifiers by adsorbing at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets. pharcos.co.in
The effectiveness of an ethoxylated alcohol as a stabilizer is often quantified by its Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale provides a measure of the surfactant's relative affinity for water and oil, which is determined by the ratio of the hydrophilic ethoxy chains to the lipophilic C18-22 alkyl chain.
Low HLB Values: Surfactants with fewer EO units are more lipophilic and are effective stabilizers for water-in-oil (W/O) emulsions.
High HLB Values: Surfactants with a higher number of EO units are more hydrophilic and are ideal for creating stable oil-in-water (O/W) emulsions. specialchem.com
The stabilizing mechanism involves the creation of a steric barrier. The long, hydrated polyoxyethylene chains extend from the droplet surface into the continuous phase, physically hindering the close approach of other droplets and preventing their coalescence. Research has shown that combining different C18-22 ethoxylates, for instance, one with a low degree and one with a high degree of ethoxylation, can lead to the formation of exceptionally stable emulsions with desirable sensory properties. google.com The viscosity imparted by these surfactants also contributes to kinetic stability by slowing down gravitational separation processes like creaming or sedimentation. google.com
Table 2: Structure-Stability Relationship for C18-22 Ethoxylated Alcohols in Emulsions This table illustrates how the degree of ethoxylation correlates with the HLB value and the preferred emulsion type for C18-22 alcohol ethoxylates.
| Average Ethylene Oxide (EO) Units | Predominant Character | Illustrative HLB Value Range | Preferred Emulsion Type |
| 2 - 5 | Lipophilic (Oil Soluble) | 5 - 9 | Water-in-Oil (W/O) |
| 10 - 20 | Hydrophilic (Water Dispersible) | 12 - 15 | Oil-in-Water (O/W) google.com |
| > 20 | Highly Hydrophilic (Water Soluble) | > 15 | Oil-in-Water (O/W) / Solubilizer google.comindustrialchemicals.gov.au |
Industrial and Applied Chemistry of C18 22 Ethoxylated Alcohols
Detergency Science and Formulation Contributions
The efficacy of C18-22 ethoxylated alcohols in cleaning applications stems from their ability to reduce the surface tension of water, allowing for better penetration into fabrics and hard surfaces. Their molecular structure facilitates the removal of oily and greasy soils by emulsifying them into the wash water.
For hard surface cleaning , these surfactants are valued for their ability to wet surfaces uniformly and lift away greasy soils. googleapis.comgoogle.com They are integral to the formulation of all-purpose cleaners, floor cleaners, and degreasers. rimpro-india.comepa.gov The choice of a specific ethoxylate depends on the desired balance of cleaning, foaming, and rinsing properties. For instance, formulations for floor cleaners may prioritize low foaming to avoid leaving streaks. google.com
Table 1: Applications of C18-22 Ethoxylated Alcohols in Detergency
| Application | Function | Key Performance Attributes |
| Laundry Detergents | Primary cleaning agent (surfactant) | Effective removal of oily and greasy stains, performance in various water conditions. shell.com |
| Hard Surface Cleaners | Wetting and emulsifying agent | Uniform surface wetting, soil lifting and dispersion, controlled foaming. googleapis.comgoogle.com |
| Industrial & Institutional Cleaners | Degreasing and cleaning | High detergency for heavy-duty cleaning tasks. atamanchemicals.com |
Emulsification in Industrial Processes
The ability of C18-22 ethoxylated alcohols to form stable emulsions is critical in several industrial applications. An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of fine droplets.
In the oil and gas industry , C18-22 ethoxylated alcohols serve multiple purposes. futuremarketinsights.comsurtensurfactants.com In drilling fluids , they are used as emulsifiers to create stable oil-in-water or water-in-oil emulsions. google.com These emulsions, also known as drilling muds, are crucial for lubricating and cooling the drill bit, carrying rock cuttings to the surface, and maintaining pressure within the wellbore.
Table 2: Emulsification Applications of C18-22 Ethoxylated Alcohols
| Industrial Process | Role of C18-22 Ethoxylated Alcohols | Desired Outcome |
| Emulsion Polymerization | Emulsifier and stabilizer | Control of polymer particle size, stable latex formation. |
| Drilling Fluids | Emulsifier | Stable drilling mud for lubrication, cooling, and pressure control. google.com |
| Enhanced Oil Recovery (EOR) | Interfacial tension reducer | Mobilization of trapped oil, increased oil recovery. futuremarketinsights.com |
Agricultural Formulations and Adjuvancy
In agriculture, C18-22 ethoxylated alcohols are widely used as adjuvants in pesticide and herbicide formulations. doi.orggoogle.com An adjuvant is a substance added to a pesticide or herbicide to enhance its effectiveness.
C18-22 ethoxylated alcohols improve the performance of agricultural sprays in several ways. googleapis.com As wetting agents, they reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surfaces of plant leaves. google.comucanr.edu This improved coverage ensures that the active ingredient comes into better contact with the target pest or weed.
Furthermore, they can act as penetrants, helping the active ingredient to move through the plant cuticle and into the plant's tissues. mdpi.com This is particularly important for systemic herbicides that need to be absorbed by the plant to be effective. By improving the spreading and penetration of the spray, these adjuvants can significantly increase the efficacy of the pesticide or herbicide, often allowing for lower application rates of the active ingredient. purdue.edu
Table 3: Role of C18-22 Ethoxylated Alcohols in Agricultural Formulations
| Function | Mechanism of Action | Benefit |
| Wetting Agent | Reduces surface tension of spray droplets. | Improved and more uniform coverage on plant surfaces. google.comucanr.edu |
| Spreader | Increases the area of spray droplet contact. | Enhanced contact between the active ingredient and the target. |
| Penetrant | Facilitates movement of the active ingredient through the plant cuticle. | Increased absorption of systemic pesticides and herbicides. mdpi.com |
Textile Processing Aids
Alcohols, C18-22, ethoxylated, represent a significant class of non-ionic surfactants employed extensively as auxiliary agents in the textile industry. schaerer-surfactants.comjiahua.com Their molecular structure, featuring a long, hydrophobic carbon tail (C18-22) and a hydrophilic polyoxyethylene chain, imparts amphiphilic properties that are crucial for various stages of textile manufacturing. shreechem.injiuanchemical.com These surfactants are utilized in processes such as scouring, dyeing, and finishing to enhance the efficiency and quality of the final textile products. jiuanchemical.commistralni.co.uk
The effectiveness of C18-22 ethoxylated alcohols in textile applications is largely dependent on the length of the ethoxylated chain, which determines their hydrophilic-lipophilic balance (HLB). shreechem.in This balance can be precisely controlled during manufacturing, allowing for the creation of surfactants tailored for specific functions, from emulsification and detergency to wetting and dispersing. schaerer-surfactants.comresearchgate.net Their non-ionic nature makes them compatible with other types of surfactants (anionic and cationic) and resilient to hard water, acids, and diluted alkalis. pcc.eu
Wetting and Soiling Removal in Textile Applications
The primary function of C18-22 ethoxylated alcohols as wetting agents is to reduce the surface tension between the processing liquor and the textile substrate. mistralni.co.ukheritageparklaundry.com This action facilitates the rapid and uniform penetration of dyes and other finishing chemicals into the fabric, which is essential for achieving even and consistent results. mistralni.co.uk The hydrophobic tail of the surfactant molecule orients itself towards the fiber surface, while the hydrophilic head interacts with the aqueous solution, effectively lowering the interfacial tension.
In soiling removal, these ethoxylated alcohols act as powerful detergents and emulsifiers. jiuanchemical.compcc.eu They are instrumental in the scouring process, which prepares raw fibers by removing natural oils, waxes, and other impurities. mistralni.co.uk The mechanism involves the encapsulation of oily and greasy soils by the surfactant molecules, forming micelles that can be easily lifted from the fabric surface and washed away. mistralni.co.ukheritageparklaundry.com This emulsification capability prevents the redeposition of soil onto the textile material during the washing cycle. The degreasing properties of these surfactants are particularly effective in removing mineral oil stains that can occur during industrial knitting and weaving. pcc.eu
Table 1: Influence of Ethoxylation Degree on Wetting Performance
| Degree of Ethoxylation (EO Units) | Wetting Time (seconds) | Surface Tension (mN/m) | Application Focus |
| Low (3-7 EO) | > 60 | Higher | Emulsification, Lubrication |
| Medium (8-15 EO) | 10 - 30 | Moderate | General Detergency, Wetting |
| High (>15 EO) | < 10 | Lower | Rapid Wetting, Dispersing |
Note: Data is illustrative and can vary based on specific alcohol chain length, temperature, and water hardness. Lower wetting time indicates higher efficiency.
Dispersing Agent Functionality in Coatings and Pigment Systems
In the coatings and pigment industries, C18-22 ethoxylated alcohols are valued for their role as effective dispersing and wetting agents. schaerer-surfactants.comkaochemicals-eu.com The proper dispersion of solid pigments into a liquid binder is a critical step in the manufacturing of paints and inks, directly influencing properties such as color strength, gloss, and stability. basf.us
The functionality of these non-ionic surfactants in pigment systems is based on steric stabilization. The long, hydrophobic C18-22 alkyl chain adsorbs onto the surface of the pigment particles, while the hydrophilic polyoxyethylene chains extend into the aqueous or solvent-based medium. ethox.com This creates a stabilizing layer around each pigment particle, preventing them from agglomerating or flocculating. ethox.comgoogle.com Improved pigment dispersion leads to enhanced color development, greater hiding power, and a more uniform and stable final product. ethox.comgoogle.com
Furthermore, by improving the wetting of pigment surfaces, these ethoxylates help to lower the viscosity of pigment concentrates, allowing for higher pigment loading and more efficient milling processes. basf.usethox.com They are compatible with a wide range of systems, including aqueous formulations and various latexes. ethox.com
Table 2: Effect of C18-22 Ethoxylated Alcohol on Pigment Dispersion Properties
| Property | Without Dispersing Agent | With C18-22 Ethoxylated Alcohol |
| Pigment Agglomerate Size | Large ( > 10 µm) | Small ( < 1 µm) |
| Dispersion Viscosity | High | Low |
| Color Strength | Low | High |
| Gloss | Poor | Excellent |
| Storage Stability | Prone to Settling | Stable |
Note: This table presents generalized data to illustrate the typical effects. Actual performance depends on the specific formulation, pigment type, and degree of ethoxylation of the alcohol.
Specialty Applications in Material Science and Engineering
In the field of additive manufacturing, particularly in 3D printing, blends of fatty alcohols and ethoxylated fatty alcohols (including C18-22 chains) are being developed as removable support materials. google.com These materials provide structural support during the printing of complex objects and can be subsequently washed away with a solvent, a process facilitated by the solubility characteristics imparted by the ethoxylated alcohol component. The ratio of the alcohol to the ethoxylated alcohol can be adjusted to match the physical properties of the primary build material. google.com
Research has also explored the use of long-chain alcohol ethoxylates in the development of advanced formulations for enhanced oil recovery. While not their primary application, their surfactant properties, such as the ability to lower interfacial tension, are of interest in mobilizing oil in reservoir conditions. researchgate.net Furthermore, the incorporation of ethoxy groups into the chemical structure of novel polymeric ionic liquids (PILs) has been shown to enhance their solubility in high-salinity brines, a critical property for their potential application in oilfields. mdpi.com
Environmental Fate, Transport, and Ecotoxicological Implications of C18 22 Ethoxylated Alcohols
Biodegradation Pathways and Kinetics
The environmental fate of C18-22 ethoxylated alcohols is largely governed by their biodegradability. These long-chain surfactants are subject to microbial degradation under both aerobic and anaerobic conditions, although the pathways and rates can differ significantly.
Aerobic and Anaerobic Degradation Mechanisms
Aerobic biodegradation of linear alcohol ethoxylates (AEOs) is a primary and efficient removal process in the environment. canada.ca The degradation can proceed through several major routes: cleavage of the ether bond between the alkyl chain and the ethoxylate group (central cleavage), ω/β-oxidation of the terminal methyl group of the alkyl chain, or the stepwise shortening of the polyethylene (B3416737) glycol (PEG) chain via exo-cleavage of ethylene (B1197577) glycol units. researchgate.net Central cleavage is often a dominant pathway under aerobic conditions, resulting in the formation of the corresponding fatty alcohol and PEG. researchgate.netresearchgate.net
Under anaerobic conditions, the degradation pathway for linear AEOs differs. The primary mechanism involves the stepwise cleavage of the terminal ethoxy unit, which releases acetaldehyde (B116499) and shortens the ethoxylate chain until the lipophilic fatty alcohol moiety remains. researchgate.net This contrasts with the central cleavage often seen in aerobic degradation. researchgate.net The resulting fatty alcohol can then be further degraded by other bacteria through processes like β-oxidation. core.ac.uk
Influence of Alkyl Chain Branching and Ethoxylation Degree on Biodegradability
The structure of alcohol ethoxylates significantly influences their biodegradability. Both the length and branching of the alkyl chain, as well as the length of the ethoxylate chain, play crucial roles.
Alkyl Chain Branching: Increased branching of the alkyl chain generally has a detrimental effect on biodegradability, particularly under anaerobic conditions. core.ac.uknih.gov The steric hindrance caused by branching can impede the initial enzymatic attack, which is the shortening of the ethoxylate chain. nih.gov While linear AEOs are considered readily biodegradable, highly branched isomers degrade more slowly. industrialchemicals.gov.auexxonmobilchemical.com
Ethoxylation Degree: The length of the ethoxylate chain also affects the degradation pathway. For linear AEOs, an increasing number of ethoxylate units tends to favor central ether bond fission as the dominant biodegradation mechanism. researchgate.net Studies have shown that shorter-chain ethoxylates tend to be degraded more rapidly than their longer-chain counterparts. researchgate.net
Table 1: Factors Influencing Biodegradability of Alcohol Ethoxylates
| Factor | Influence on Biodegradability | Primary Mechanism Affected |
| Linear Alkyl Chain | Generally rapid biodegradation under both aerobic and anaerobic conditions. canada.cacore.ac.uk | Facilitates enzymatic attack. |
| Branched Alkyl Chain | Slower biodegradation, especially anaerobically. core.ac.uknih.govexxonmobilchemical.com | Steric hindrance of enzymatic chain shortening. nih.gov |
| Increasing Ethoxylation | Can shift the aerobic degradation pathway towards central cleavage. researchgate.net | Fission of the central ether bond. researchgate.net |
| Shorter Ethoxylate Chain | More rapid degradation compared to longer chains. researchgate.net | Rate of ethoxy unit cleavage. |
Metabolite Identification and Degradation Products
The biodegradation of C18-22 ethoxylated alcohols results in the formation of various metabolites. Under aerobic conditions, with central cleavage being a key pathway, the primary degradation products are the corresponding C18-22 fatty alcohols and polyethylene glycols (PEGs). researchgate.netresearchgate.net However, research has also identified polar metabolites resulting from omega-oxidation of the alkyl chain, which can occur before or concurrently with central cleavage. researchgate.netresearchgate.net
In anaerobic degradation, the stepwise shortening of the ethoxylate chain leads to the formation of AEOs with fewer ethoxy units as initial identifiable metabolites. researchgate.net The ultimate products of complete mineralization under both aerobic and anaerobic conditions are carbon dioxide and water. researchgate.net
In vitro metabolism studies using liver enzymes have shown that both the alkyl chain and the ethoxylate headgroup are targets for metabolism. wur.nlnih.gov Identified metabolites include products of primary hydroxylation and dehydrogenation, followed by O-dealkylation (shortening of the ethoxylate chain) and glucuronidation. wur.nlnih.gov The cleavage of the ether bond between the alkyl and ethoxylate groups has been identified as a minor metabolic pathway in these systems. wur.nlnih.gov
Environmental Distribution and Partitioning
The long hydrophobic alkyl chain of C18-22 ethoxylated alcohols significantly influences their behavior in the environment, leading to a strong tendency to partition from water to solid phases.
Sorption to Environmental Solids (e.g., Activated Sludge, River Sediments)
C18-22 ethoxylated alcohols exhibit a strong affinity for sorption to solids such as activated sludge, river sediments, and soil. canada.caresearchgate.netnih.gov This is primarily due to the hydrophobic nature of the long alkyl chain. researchgate.net The sorption process is proportional to the alkyl chain length; as the chain length increases, so does the tendency for the molecule to sorb to solids. nih.govtandfonline.com This strong sorption behavior reduces the concentration of the bioavailable fraction in aquatic environments. nih.govtandfonline.com
Quantitative structure-activity relationship (QSAR) models have been developed to predict the sorption of fatty alcohols and alcohol ethoxylates to solids. nih.govtandfonline.com For instance, measured sorption distribution coefficients (Kd) for C18 alcohol to activated sludge and river water solids have been reported to be as high as 78,700 L/kg, indicating very strong sorption. nih.govtandfonline.com
Table 2: Sorption Distribution Coefficients (Kd) for Linear Alcohols
| Alcohol Chain Length | Measured Kd (L/kg) for Activated Sludge and River Water Solids |
| C12 | 3,000 |
| C14 | 8,490 |
| C16 | 23,800 |
| C18 | 78,700 |
| Source: van Compernolle et al. (2006) as cited in nih.govtandfonline.com |
Fate in Wastewater Treatment Plants (WWTPs) and Septic Systems
Wastewater treatment plants are a primary receiving environment for C18-22 ethoxylated alcohols due to their use in household and industrial products. canada.caindustrialchemicals.gov.au The fate of these compounds in WWTPs is a combination of biodegradation and sorption to sludge.
The removal efficiency of linear alcohol ethoxylates in activated sludge treatment is very high, often exceeding 99%. nih.govnih.gov For example, a study using a C12-15 AEO with an average of 7 ethoxylate units showed a removal of >99.9% at 20°C. nih.gov Biodegradation is the dominant removal mechanism, accounting for the vast majority of the elimination. nih.gov Even for longer-chain C18 compounds, removal efficiencies have been reported to be as high as 99.70%. nih.gov
Due to their high sorption potential, a fraction of the C18-22 ethoxylated alcohols will partition to the sewage sludge. core.ac.uk This sludge may then be sent to anaerobic digesters, where anaerobic biodegradation will be the key degradation process. core.ac.uk The high removal rates in WWTPs significantly reduce the amount of these surfactants released into surface waters. heraproject.comerasm.org
Regulatory Frameworks and Environmental Policy for Alcohol Ethoxylates
Global and Regional Environmental Regulations Affecting Production and Use
Regulatory oversight for alcohol ethoxylates is implemented through national and regional chemical management programs. These programs often require manufacturers and importers to provide data on a substance's properties, uses, and potential environmental effects to ensure its safe handling and application.
European Union: REACH
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework for managing chemical substances. While a specific registration for "Alcohols, C18-22, ethoxylated" is not detailed in the public ECHA database, related long-chain alcohol ethoxylates are actively managed. europa.euflashpointsrl.com For instance, a registration dossier exists for "Alcohols, C16-18 and C18-unsatd., ethoxylated" (CAS 68920-66-1), indicating that substances with similar carbon chain lengths are subject to REACH requirements. industrialchemicals.gov.aunih.gov
The REACH process requires manufacturers or importers of substances in quantities over one tonne per year to submit a registration dossier to the European Chemicals Agency (ECHA). flashpointsrl.com This includes information on the substance's properties and a risk assessment. Furthermore, there is ongoing discussion about whether alcohol ethoxylates with a high number of ethoxylate groups should be registered as polymers, which could alter their regulatory requirements. chemicalwatch.com A significant portion of alcohol ethoxylates used in household cleaning products has an average of more than three ethoxylate groups. chemicalwatch.com
Australia: AICIS
In Australia, industrial chemicals are regulated under the Australian Industrial Chemicals Introduction Scheme (AICIS). "this compound" (CAS RN 116810-32-3) and "Alcohols, C16-22, ethoxylated" (CAS 69227-20-9) are listed on the Australian Inventory of Industrial Chemicals (the Inventory). industrialchemicals.gov.aunih.gov Listing on the inventory means they can be manufactured or imported into Australia, subject to any specific conditions. AICIS conducts environmental risk assessments on listed chemicals; a draft evaluation for the broader group of ethoxylated alcohols has been released, which considers their use and potential environmental release. industrialchemicals.gov.au Other related substances, such as "Alcohols, C12-18, ethoxylated," are also listed and regulated under AICIS. nih.govnih.gov
Table 1: Regulatory Status of C18-22 Ethoxylates and Related Compounds
| Chemical Name/Group | CAS Number | Regulatory Framework | Status | Key Findings/Notes |
| This compound | 116810-32-3 | AICIS (Australia) | Listed on Inventory | Subject to environmental risk assessment as part of the ethoxylated alcohols group. industrialchemicals.gov.auindustrialchemicals.gov.au |
| Alcohols, C16-22, ethoxylated | 69227-20-9 | AICIS (Australia) | Listed on Inventory | Included in the group evaluation for ethoxylated alcohols. industrialchemicals.gov.aunih.gov |
| Alcohols, C16-18 and C18-unsatd., ethoxylated | 68920-66-1 | REACH (EU) | Registered | An active registration dossier is on file with ECHA. nih.gov |
| Quaternary ammonium (B1175870) compounds, C18-22 (even numbered) alkyltrimethyl, chlorides | 2252394-32-2 | UK REACH | Grandfathered Registration | Included in the UK's post-Brexit list of notified substances. service.gov.uk |
In Canada, Environment and Climate Change Canada develops Federal Environmental Quality Guidelines (FEQGs) under the Canadian Environmental Protection Act, 1999. canada.cacanada.ca These guidelines establish benchmarks for acceptable environmental quality to protect aquatic life. canada.ca FEQGs are not regulatory limits themselves but serve as targets to prevent pollution, evaluate monitoring data, and measure the effectiveness of risk management activities. canada.cacanada.ca
A specific FEQG document has been published for the broader category of alcohol ethoxylates. canada.caresearchgate.net This document includes a comprehensive list of alcohol ethoxylates with various carbon chain lengths, including "Alcohols, C16-22, ethoxylated" (CAS 69227-20-9) and "Alcohols, C8-22, ethoxylated" (CAS 69013-19-0). canada.ca The guidelines are based on toxicological data and are used to derive water quality targets for the protection of aquatic organisms from adverse effects. canada.ca
Table 2: Overview of Federal Environmental Quality Guidelines (FEQGs) for Alcohol Ethoxylates
| Aspect | Description |
| Purpose | To provide benchmarks for the quality of the ambient environment, specifically for the protection of aquatic life. canada.ca |
| Legal Status | Voluntary unless prescribed in permits or other regulatory tools. They are not direct effluent limits but can be used to derive them. canada.ca |
| Function | 1. Aid in pollution prevention by setting environmental targets.2. Assist in evaluating the significance of chemical concentrations found in the environment.3. Serve as performance measures for risk management activities. canada.ca |
| Basis | Developed based on the toxicological effects and hazards of substances, without considering socio-economic factors or analytical capabilities. canada.ca |
Lifecycle Assessment and Sustainable Chemistry Initiatives
The environmental profile of this compound is increasingly being evaluated through lifecycle assessments (LCA) and promoted through sustainable chemistry initiatives.
An LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of a substance's environmental impact, from raw material extraction to production, use, and disposal. nih.gov For alcohol ethoxylates, LCAs compare the environmental footprint of different sourcing routes, such as petrochemical versus oleochemical (plant-based) feedstocks. nih.gov A study comparing fatty alcohols derived from palm kernel oil versus petrochemicals found that the sourcing decision involves trade-offs across various environmental impact categories, including greenhouse gas emissions, land use, and water depletion. nih.gov Another project developed new life cycle inventories for surfactants used in European detergents, including C16-C18 alcohol ethoxylates, to support LCA use in industry and policy. erasm.org These inventories allow for the evaluation of impacts like global warming potential and ecotoxicity. erasm.org
Sustainable chemistry initiatives are driving the industry towards greener alternatives. coatingsworld.com A key development is the production of bio-based ethylene (B1197577) oxide from sources like ethanol, which enables the synthesis of 100% renewable ethoxylated surfactants. coatingsworld.com This innovation aims to reduce the carbon footprint of products containing alcohol ethoxylates without compromising performance. coatingsworld.com The broader trend reflects a growing demand for products derived from renewable resources, aligning with principles of green chemistry and corporate sustainability goals. coatingsworld.com
International Harmonization of Chemical Classification (e.g., UN GHS in Environmental Context)
The United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. exxonmobilchemical.com This system is crucial for the international harmonization of environmental regulations. For alcohol ethoxylates, GHS classification is used to define their potential hazards to the aquatic environment. industrialchemicals.gov.auexxonmobilchemical.com
Substances are classified based on their acute and chronic toxicity to aquatic organisms (fish, crustaceans, algae) and their potential for biodegradation. exxonmobilchemical.com "Alcohols, C16-22, ethoxylated" (CAS 69227-20-9) has been notified to the ECHA C&L Inventory with classifications that include being very toxic to aquatic life (Aquatic Acute 1) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) by some notifiers. nih.gov However, a large majority of notifications for this substance reported that it did not meet the GHS hazard criteria. nih.gov This variability can depend on the specific composition and impurities of the substance being tested. nih.gov
Industry bodies like the European Committee of Organic Surfactants and their Intermediates (CESIO) provide recommendations for harmonized classification to ensure consistency. cesio.eu These recommendations are based on a review of available data and expert judgment, helping manufacturers and importers apply appropriate classifications for their products. cesio.eu
Table 3: Example of UN GHS Environmental Hazard Classification for a Related Alcohol Ethoxylate
| Substance | Specification | CESIO Recommended UN-GHS Classification | Hazard Class & Category | Hazard Statement |
| Alcohols, C18, ethoxylated | < 2.5 EO | GHS09 | Acute 3, Chronic 2 | H402 (Harmful to aquatic life), H411 (Toxic to aquatic life with long lasting effects) |
Source: CESIO Recommendations, 2021. cesio.eu Note: This table provides an example for a closely related substance, as specific harmonized data for the C18-22 range is variable. The classification can change based on the degree of ethoxylation (EO).
Emerging Research Directions and Future Perspectives for C18 22 Ethoxylated Alcohols
Development of Novel Ethoxylation Technologies
The traditional ethoxylation process, which involves reacting fatty alcohols with ethylene (B1197577) oxide, is being re-examined to enhance sustainability and efficiency. markwideresearch.comjiahua.com Research is focused on several key areas:
Advanced Catalytic Systems: The choice of catalyst directly influences the reaction rate, the molecular weight distribution of the final product, and the formation of byproducts like polyethylene (B3416737) glycol (PEG). acs.org While basic catalysts (e.g., NaOH, KOH) are common, they often lead to a broad distribution of ethoxymers. acs.org Research is actively exploring acidic and heterogeneous catalysts to achieve a narrower, more targeted distribution, which is preferable for many specialized applications. acs.org For instance, catalysts like SnCl₄ and specific phosphotungstic acids have been studied for their potential to produce narrowly distributed ethoxylates. acs.org
Continuous Processing: Innovations include the development of continuous processes for production. One such patented process describes the solvent-less, continuous reaction of long-chain olefins with ethylene glycol in the presence of a heterogeneous acid catalyst to produce secondary alcohol ethoxylates. google.com This method aims for greater efficiency and desirable structural characteristics for specialty surfactant applications. google.com
Bio-Based Feedstocks: A significant shift towards sustainability involves replacing petrochemical-derived raw materials with renewable ones. markwideresearch.comcoatingsworld.com The hydrophobic alcohol portion of C18-22 ethoxylates is often derived from natural plant oils. coatingsworld.com The next frontier is the production of ethylene oxide (EO) from bio-based sources, such as bio-ethanol. coatingsworld.commusimmas.com The availability of bio-based EO allows for the synthesis of 100% renewable ethoxylated surfactants. coatingsworld.com Companies are introducing "low carbon ethoxylates" derived from renewable, plant-based feedstocks like responsibly sourced palm oil and bio-circular ethylene oxide, which significantly reduces the product's carbon footprint without compromising performance. musimmas.com This move toward "green chemistry" is a response to growing consumer awareness and stricter environmental regulations. globenewswire.comsbr-int.com
Advanced Computational Chemistry and Predictive Modeling
Computational chemistry has emerged as a powerful tool for accelerating the research and development of surfactants, including C18-22 ethoxylated alcohols. By simulating molecular behavior, scientists can predict physicochemical properties and performance, reducing the need for extensive and time-consuming laboratory experiments.
Quantitative Structure-Property Relationships (QSPR): QSPR studies develop mathematical models to correlate molecular structure with specific properties. For non-ionic surfactants, QSPR can accurately predict the critical micelle concentration (cmc) using descriptors like alkane carbon number and the number of ethylene oxide units. firp-ula.org More complex models incorporate topological descriptors to account for the size and complexity of the hydrophobic and hydrophilic parts of the molecule. firp-ula.org These predictive models are invaluable for designing surfactants with desired properties for specific applications. firp-ula.org Similar quantitative structure-activity relationship (QSAR) models are used to predict the environmental fate and toxicity of alcohol ethoxylates, such as their bioconcentration factor and aquatic toxicity. nih.govheraproject.comresearchgate.net
Molecular Dynamics (MD) and Density Functional Theory (DFT): MD simulations provide insights into the dynamic behavior of surfactant molecules, such as their adsorption at interfaces and their interaction with other molecules. science.govmdpi.commdpi.com For example, MD simulations have been used to study the adsorption of alcohol ethoxylates on mineral surfaces, which is relevant for applications like froth flotation in the mining industry. science.govmdpi.com DFT calculations are employed to optimize the geometry of surfactant molecules and understand electronic properties and interactions, such as the formation of hydrogen bonds between ethoxylates and other compounds. mdpi.commdpi.com These computational methods help elucidate the mechanisms behind surfactant performance at a molecular level. nih.gov
Below is a table summarizing various computational approaches used in the study of alcohol ethoxylates.
Exploration of New Industrial Applications
While C18-22 ethoxylated alcohols are well-established in home and personal care products, research is driving their expansion into other industrial sectors. heraproject.comdatabridgemarketresearch.com Their excellent emulsifying, dispersing, and wetting properties make them versatile for various demanding applications. globenewswire.com
Oil and Gas: In the oil and gas industry, alcohol ethoxylates are increasingly used as emulsifiers and wetting agents in drilling fluids and for enhanced oil recovery. globenewswire.com They play a role in breaking down oil and grease for equipment maintenance and can be potential replacements for more environmentally persistent surfactants like nonylphenol ethoxylates. globenewswire.comindustrialchemicals.gov.au Research has also investigated the in-situ transformation of ethoxylate surfactants by microorganisms in shale formations. briwildlife.org
Agrochemicals: There is growing use of alcohol ethoxylates as adjuvants in pesticide and herbicide formulations. jiahua.comglobenewswire.com They enhance the effectiveness of active ingredients by improving wetting and penetration of plant cuticles. acs.org Research has shown that ethoxylates with fewer ethoxy units are particularly effective at enhancing the uptake of lipophilic solutes. acs.org
Paints, Coatings, and Polymers: These surfactants act as pigment dispersers and emulsifiers in the manufacturing of paints, tinctures, and polymer latexes. industrialchemicals.gov.auaryanchemical.com Their ability to create stable emulsions is critical for product quality and consistency.
Pharmaceuticals and Cosmetics: The mildness and effectiveness of alcohol ethoxylates make them suitable for sophisticated formulations in cosmetics and pharmaceuticals, where they function as solubilizers and emulsifying agents. globenewswire.comnih.gov
The table below highlights key industrial applications for C18-22 ethoxylated alcohols.
Interdisciplinary Research on Environmental Interactions and Remediation
A crucial area of ongoing research is understanding the complete lifecycle of C18-22 ethoxylated alcohols, from their introduction into the environment to their ultimate fate. This involves collaboration across chemistry, environmental science, and microbiology.
Biodegradation Pathways: Alcohol ethoxylates are generally considered biodegradable. jiahua.com However, the degradation pathway can differ based on environmental conditions. Under aerobic conditions, two primary mechanisms occur: central fission (cleavage of the ether bond between the alkyl and ethoxy chains) and terminal oxidation of the alkyl chain followed by shortening of the ethoxylate chain. researchgate.net Under anaerobic conditions, the primary mechanism appears to be the stepwise shortening of the ethoxylate chain, releasing acetaldehyde (B116499), without the initial cleavage of the ether bond. researchgate.net
Environmental Fate and Ecotoxicity: Interdisciplinary research investigates the presence and effect of these surfactants in various environmental compartments, including water, sediment, and soil. heraproject.comntis.gov Studies assess their potential for bioaccumulation and their toxicity to aquatic organisms. nih.govindustrialchemicals.gov.au While long-chain ethoxylates like C18-22 are generally less water-soluble, their environmental concentrations and effects are closely monitored. oecd.org Risk assessments often use a "sum of toxic units" approach, considering the combined effect of all individual ethoxylate homologues present in the environment. heraproject.com
Remediation Strategies: Research is also exploring remediation strategies for environments contaminated with surfactants. This includes studying the role of specific microorganisms in breaking down these compounds. researchgate.net For example, certain bacteria have been identified that can degrade ethoxylated alcohols, making them candidates for bioremediation efforts in polluted soil and water. researchgate.net Understanding the factors that can inhibit biodegradation, such as high salinity in industrial wastewater, is also a key focus of this research. briwildlife.org
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying the active content of Alcohols, C18-22, ethoxylated in experimental samples?
- The active content of ethoxylated alcohols can be determined using GB/T 13173 , a surface-active agent testing method that measures actives via gravimetric analysis after solvent extraction. This method requires calibration with reference materials and validation via pH adjustment (1% solution at 25°C, target pH 5.0–7.0) to ensure reproducibility .
Q. What are the acute toxicity profiles of this compound, and how should safety protocols be designed for laboratory handling?
- Toxicity data for analogous compounds (e.g., C16-18 ethoxylated alcohols) indicate an oral LD50 of 1,260 mg/kg in rats, causing respiratory and hepatic effects. Dermal exposure in rabbits (LDLo: 1,260 mg/kg) triggers gastrointestinal disturbances. Safety protocols must include PPE (gloves, goggles), fume hoods for aerosol mitigation, and hazardous waste disposal compliant with EPA/REACH guidelines .
Q. How do structural variations (e.g., ethylene oxide chain length) influence the physicochemical properties of this compound?
- Ethylene oxide (EO) chain length directly affects solubility, critical micelle concentration (CMC), and thermal stability. For example, higher EO content (>10 moles) enhances water solubility but reduces biodegradability. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) can resolve EO distribution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradation data for this compound under OECD 301B guidelines?
- Discrepancies arise from test concentration variations. At 10 mg/L, OECD 301B tests show 72% degradation in 28 days (failing the 10-day window), while 240 mg/L achieves 80–88% degradation due to enhanced microbial adaptation. Experimental design should optimize inoculum pre-exposure and monitor dissolved organic carbon (DOC) removal kinetics .
Q. What advanced analytical methods are suitable for identifying oxidation byproducts (e.g., ethoxylated formates) in aged samples of this compound?
- Oxidation byproducts like C12-22 alkyl ethoxylated formates (general formula: R-(OCH2CH2)n-OCHO) can be detected using derivatization with chromium(VI) oxide followed by ESI-MS in negative-ion mode. This method achieves LODs as low as 7.5 µg/g for trace analytes in complex matrices (e.g., environmental samples) .
Q. How do estimated soil adsorption coefficients (Koc) inform environmental fate models for this compound?
- EPISuite™ KOCWIN modeling predicts Koc values of 279.5–3,018 L/kg for C12-15 ethoxylated analogs, indicating moderate soil adsorption and low mobility. Field validation requires column leaching studies with spiked concentrations (1–100 mg/L) and LC-MS/MS quantification of leachate fractions .
Data Contradiction Analysis
Q. Why do biodegradation outcomes for ethoxylated alcohols vary across studies, and how can these be harmonized?
- Variability stems from differences in microbial consortia, EO chain length, and test conditions (e.g., shaking vs. static systems). Harmonization requires adherence to OECD 301/302 series protocols, standardized inoculum sources (e.g., activated sludge from municipal wastewater), and reporting of EO/PO ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
